

In-Depth Technical Guide to the Spectroscopic Data of Piperolactam C

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Compound of Interest

Compound Name: *Piperolactam C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Piperolactam C**, an aristolactam alkaloid found in various *Piper* species. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential drug development applications.

Introduction to Piperolactam C

Piperolactam C is a member of the aristolactam class of alkaloids, characterized by a phenanthrene nucleus fused with a γ -lactam ring. It has been isolated from plant species such as *Piper argyrophyllum* and *Piper arborescens*. The molecular formula of **Piperolactam C** is $C_{18}H_{15}NO_4$, with a molecular weight of 309.3 g/mol. Its chemical structure and spectroscopic profile are essential for its unambiguous identification and for quality control in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Piperolactam C**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is vital for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Piperolactam C** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **Piperolactam C**

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	9.12	dd	6.0, 3.0
H-5	8.57	d	3.0
H-7	7.08	dd	6.0, 3.0
H-8	7.76	d	6.0
H-9	7.12	s	-
OCH ₃ -3	4.07	s	-
OCH ₃ -4	4.09	s	-
OCH ₃ -6	3.96	s	-

Table 2: ¹³C NMR Spectroscopic Data for **Piperolactam C**

Position	Chemical Shift (δ) in ppm
C-1	145.8
C-2	103.5
C-3	150.2
C-3a	128.9
C-4	140.9
C-5	108.1
C-6	157.3
C-7	118.2
C-7a	131.5
C-8	127.8
C-9	129.5
C-10	122.3
C-11	135.1
C-11a	116.4
C-12 (C=O)	168.1
OCH ₃ -3	61.9
OCH ₃ -4	61.2
OCH ₃ -6	56.4

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **Piperolactam C**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400	N-H stretching (amide)
~1690	C=O stretching (γ -lactam)
~1600, 1480	Aromatic C=C stretching
~1250, 1050	C-O stretching (methoxy groups)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Piperolactam C**

Technique	Ionization Mode	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
EIMS	70 eV	309	294 ([M-CH ₃] ⁺), 266 ([M-CH ₃ -CO] ⁺)

Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of **Piperolactam C**, based on procedures reported for aristolactam alkaloids from *Piper* species.

Isolation of Piperolactam C

- Extraction: Dried and powdered plant material (e.g., roots of *Ottonia anisum*) is extracted with a suitable solvent such as methanol or a mixture of dichloromethane and methanol at room temperature.
- Fractionation: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning (e.g., with n-hexane, chloroform, and ethyl acetate) to separate compounds based on polarity.

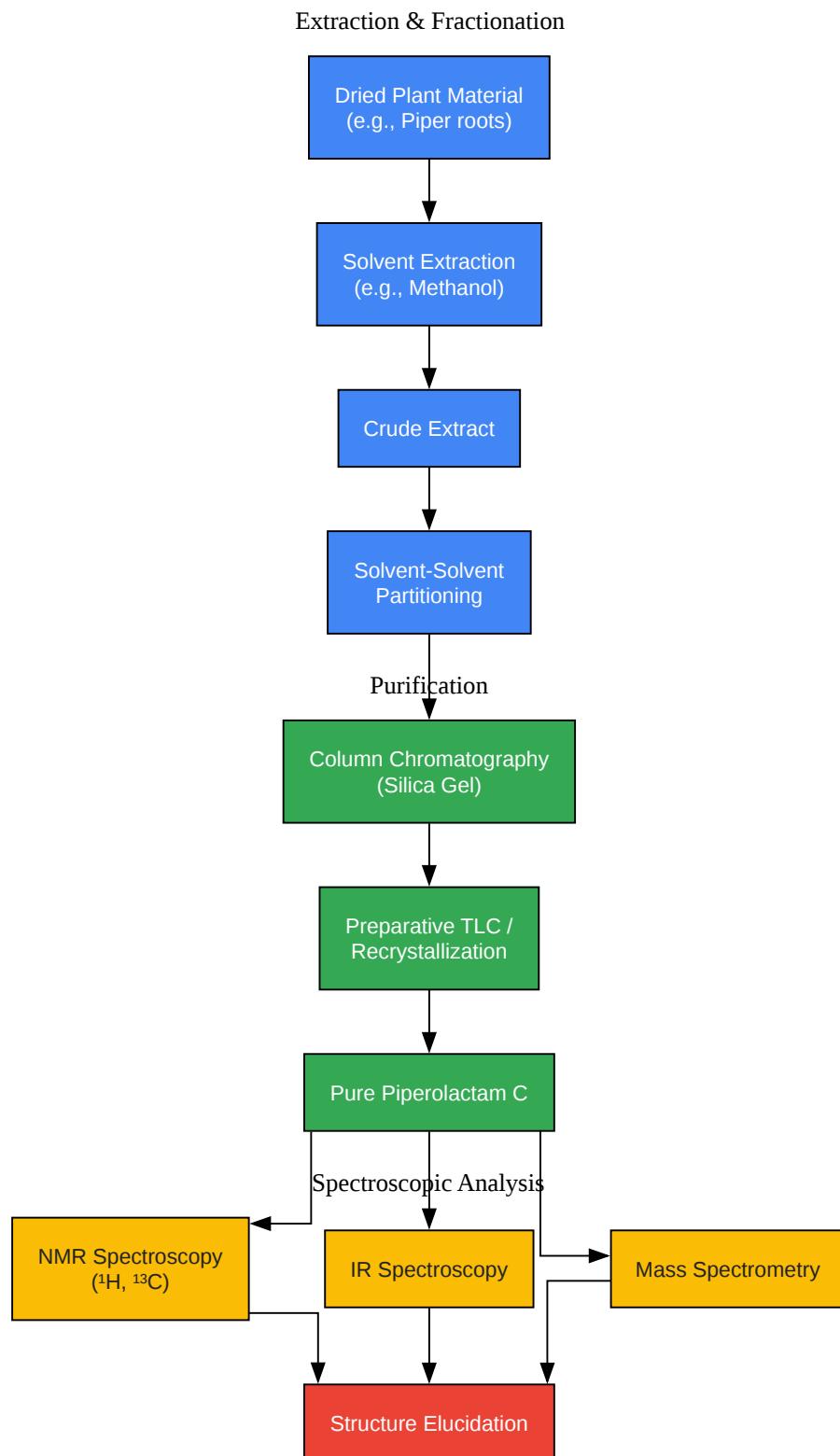
- Chromatography: The fraction containing **Piperolactam C** (typically the chloroform or ethyl acetate fraction) is further purified using column chromatography over silica gel. A gradient elution system, for example, with increasing polarity of a hexane-ethyl acetate mixture, is employed. Fractions are monitored by Thin Layer Chromatography (TLC).
- Final Purification: Fractions containing the target compound are combined and may be subjected to further purification by preparative TLC or recrystallization to yield pure **Piperolactam C**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
- Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is typically used to obtain the mass spectrum. The sample is introduced into the mass spectrometer, and the fragmentation pattern is analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Piperolactam C**.

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Caption: Workflow for the Isolation and Characterization of **Piperolactam C**.

This guide provides a foundational understanding of the spectroscopic properties of **Piperolactam C**. For more detailed information, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com